molecular formula C8H3F8N B15198218 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine

2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B15198218
M. Wt: 265.10 g/mol
InChI Key: AKOMAEFRFCZVCH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields, including medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in drug discovery and agrochemical development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups into the pyridine ring. One common method is the direct C-H difluoromethylation and trifluoromethylation of pyridines using radical processes. This can be achieved through the use of oxazino pyridine intermediates, which are transformed into pyridinium salts upon acid treatment .

Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions. The use of organoboron reagents in these reactions provides a stable and environmentally benign approach to synthesizing fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine N-oxides, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and biological processes, making the compound effective in various applications .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-3,5-bis(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in drug discovery and agrochemical development .

Properties

Molecular Formula

C8H3F8N

Molecular Weight

265.10 g/mol

IUPAC Name

2-(difluoromethyl)-3,5-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C8H3F8N/c9-6(10)5-4(8(14,15)16)1-3(2-17-5)7(11,12)13/h1-2,6H

InChI Key

AKOMAEFRFCZVCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C(F)F)C(F)(F)F

Origin of Product

United States

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